molecular formula C10H14F9O3P B8357547 Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate CAS No. 627909-24-4

Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate

Cat. No. B8357547
CAS RN: 627909-24-4
M. Wt: 384.18 g/mol
InChI Key: AQQVULYFDVBMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate is a useful research compound. Its molecular formula is C10H14F9O3P and its molecular weight is 384.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

627909-24-4

Product Name

Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate

Molecular Formula

C10H14F9O3P

Molecular Weight

384.18 g/mol

IUPAC Name

6-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4-nonafluorohexane

InChI

InChI=1S/C10H14F9O3P/c1-3-21-23(20,22-4-2)6-5-7(11,12)8(13,14)9(15,16)10(17,18)19/h3-6H2,1-2H3

InChI Key

AQQVULYFDVBMHP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Neat 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (10 mmol) was added to 50 mmol of triethyl phosphate. The reaction mixture was heated at 160° C. overnight to produce diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate, which was isolated by fractional distillation (90-95% yield). Neat trimethylsilyl bromide (21 mmol) was added slowly to a solution of diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate (7 mmol) in dry CH2Cl2 (25 mL) at 0° C. The reaction mixture was stirred overnight at room temperature, after which time water (30 mmol) was added to the reaction mixture. Volatiles were removed in vacuo leaving (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonic acid as a white crystal (>95% yield). The procedure for producing the phosphonic acid salt was similar as described for Intermediate 1.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One

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